CID 11624274
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 11624274” is a heterocyclic IDH mutant inhibitor. It is particularly notable for its structural characteristics and its application in the field of medicine, especially in the treatment of diseases caused by IDH2 mutations .
Métodos De Preparación
The preparation of CID 11624274 involves the synthesis of a s-triazine compound. The synthetic route includes the formation of a general formula (I) or a pharmaceutically acceptable salt thereof. The preparation method involves specific reaction conditions and the use of various reagents to achieve the desired compound . Industrial production methods for this compound are not explicitly detailed in the available literature, but typically involve large-scale synthesis techniques used in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
CID 11624274 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
CID 11624274 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving IDH2 mutations.
Medicine: It is used in the development of treatments for diseases caused by IDH2 mutations, such as certain types of cancer.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of CID 11624274 involves its inhibition of the activity of IDH2 mutants. This compound effectively inhibits the process of catalyzing alpha-ketoglutaric acid to generate 2-hydroxyglutaric acid by the IDH2 mutant. This inhibition is crucial in preventing and treating diseases caused by IDH2 mutations .
Comparación Con Compuestos Similares
CID 11624274 can be compared with other similar compounds, such as other IDH mutant inhibitors. These compounds share similar structural characteristics and mechanisms of action but may differ in their potency, specificity, and side effects. Some similar compounds include:
CID 11624275: Another IDH mutant inhibitor with slightly different structural characteristics.
CID 11624276: A compound with similar inhibitory effects but different pharmacokinetic properties
This compound stands out due to its specific structural features and its effectiveness in inhibiting IDH2 mutants, making it a valuable compound in medical research and treatment.
Propiedades
Fórmula molecular |
C21H31Si2 |
---|---|
Peso molecular |
339.6 g/mol |
InChI |
InChI=1S/C21H31Si2/c1-14-10-16(3)20(17(4)11-14)23(9,22(7)8)21-18(5)12-15(2)13-19(21)6/h10-13H,1-9H3 |
Clave InChI |
PDEMRLJWAXWMBF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[Si](C)(C2=C(C=C(C=C2C)C)C)[Si](C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.